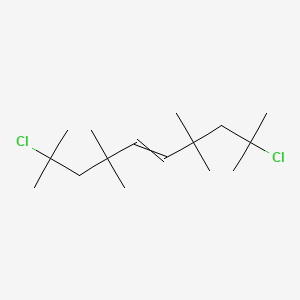
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is an organic compound characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a decene backbone. This compound is part of a broader class of halogenated hydrocarbons, which are known for their diverse applications in various fields, including industrial chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene typically involves the chlorination of a suitable precursor. One common method is the chlorination of a decene derivative under controlled conditions to introduce chlorine atoms at the desired positions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the precursor and chlorine gas are fed into a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: Reduction can be used to remove chlorine atoms and introduce hydrogen atoms.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation can produce alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This can lead to changes in cellular signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichlorotoluene
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 2,4-Dichloroacetophenone
Uniqueness
Compared to similar compounds, 2,9-Dichloro-2,4,4,7,7,9-hexamethyldec-5-ene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over reactivity and stability.
Eigenschaften
CAS-Nummer |
112916-35-5 |
|---|---|
Molekularformel |
C16H30Cl2 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
2,9-dichloro-2,4,4,7,7,9-hexamethyldec-5-ene |
InChI |
InChI=1S/C16H30Cl2/c1-13(2,11-15(5,6)17)9-10-14(3,4)12-16(7,8)18/h9-10H,11-12H2,1-8H3 |
InChI-Schlüssel |
IITDIXNAROSHPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C)(C)Cl)C=CC(C)(C)CC(C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


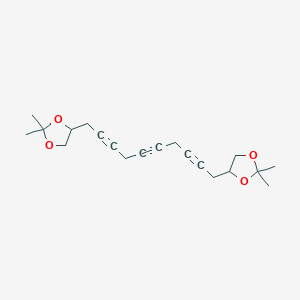

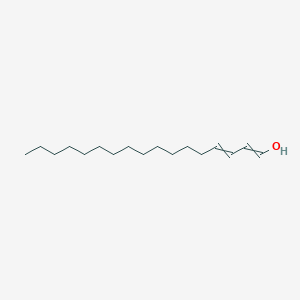
![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
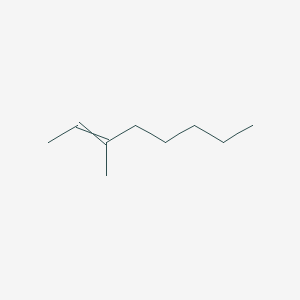
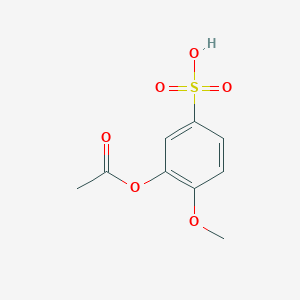
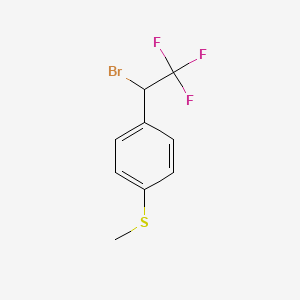
![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)


![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

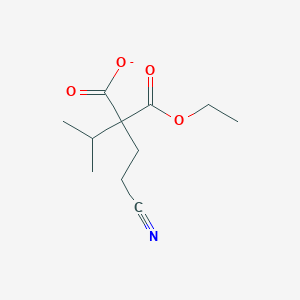
![5,5-Dibutyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14302841.png)
